methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride
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Overview
Description
Methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride: is a chemical compound that features a trifluoromethyl group and a diazirine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride typically involves the introduction of the trifluoromethyl group and the diazirine ring into the molecular structure. The synthetic route may include steps such as:
Formation of the Diazirine Ring: This can be achieved through the reaction of appropriate precursors under specific conditions, such as the use of methanesulfonic acid under reflux in methanol.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents in the presence of catalysts.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group and diazirine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the diazirine ring can form covalent bonds with target molecules upon activation by light . This makes it a valuable tool in studying molecular interactions and developing new therapeutic agents.
Comparison with Similar Compounds
Trifluoromethylated Amines: Compounds with similar trifluoromethyl groups but different functional groups.
Diazirine-Containing Compounds: Molecules with diazirine rings but lacking the trifluoromethyl group.
Uniqueness: Methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride is unique due to the combination of the trifluoromethyl group and the diazirine ring, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring photo-reactivity and metabolic stability .
Properties
CAS No. |
2763780-15-8 |
---|---|
Molecular Formula |
C5H9ClF3N3 |
Molecular Weight |
203.6 |
Purity |
95 |
Origin of Product |
United States |
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